molecular formula C11H20 B1176317 D-Glucopyranose, oligomeric, C12-14-alkyl glycosides CAS No. 157707-88-5

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides

Cat. No.: B1176317
CAS No.: 157707-88-5
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Description

Chemical Identity and Nomenclature

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides (CAS: 157707-88-5) is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family. Its chemical structure consists of oligomeric chains of D-glucopyranose units linked via glycosidic bonds to C12-14 alkyl groups derived from fatty alcohols. The compound is amphiphilic, with the hydrophilic glucose moiety enabling water solubility and the hydrophobic alkyl chains providing surface-active properties.

Table 1: Key Chemical Identifiers

Property Description
CAS Registry Number 157707-88-5
IUPAC Name This compound
Common Synonyms Lauryl Glycoside; C12-14-Alkyl glycosides oligomer
Molecular Formula Variable (mixture of oligomers with C12-14 alkyl chains and glucose units)
Functional Class Non-ionic surfactant, alkyl polyglycoside

The oligomeric nature of the compound results in a distribution of glycoside chains, typically with an average degree of polymerization (DP) between 1.4 and 1.8.

Structural Heterogeneity: Alkyl Chain Length and Oligomer Distribution

The compound’s performance is intrinsically tied to its structural variability:

Alkyl Chain Length (C12 vs. C14)

  • C12 chains : Prioritize foaming capacity and solubility, making them ideal for shampoos and light-duty cleaners.
  • C14 chains : Enhance hydrophobicity, improving emulsification in heavy-duty formulations like industrial degreasers.

Table 2: Impact of Alkyl Chain Length on Properties

Property C12-Alkyl Glycosides C14-Alkyl Glycosides
Hydrophilic-Lipophilic Balance (HLB) 12–14 10–12
Critical Micelle Concentration (CMC) 0.1–0.5 g/L 0.05–0.2 g/L
Primary Applications Personal care, dishwashing liquids Industrial cleaners, agrochemicals

Oligomer Distribution

The glycosidic linkage between glucose units creates oligomers with varying degrees of polymerization (DP). Commercial products typically exhibit:

  • Monoglucosides (DP = 1) : 40–50% of the mixture, responsible for rapid surface tension reduction.
  • Di- and Triglucosides (DP = 2–3) : 30–40%, enhancing foam stability and emulsification.
  • Higher Oligomers (DP ≥ 4) : 10–20%, contributing to viscosity modulation in concentrated formulations.

This heterogeneity is controlled during synthesis by adjusting reaction time, temperature, and glucose-to-alcohol ratios. For instance, prolonged reaction times favor higher DP values, while excess fatty alcohol limits oligomerization.

Properties

CAS No.

157707-88-5

Molecular Formula

C11H20

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides typically involves the glycosylation of glucose with fatty alcohols (such as dodecanol or tetradecanol). The reaction is catalyzed by acid catalysts like sulfuric acid or hydrochloric acid. The process involves heating the mixture of glucose and fatty alcohol under reduced pressure to facilitate the reaction and remove water formed during the process .

Industrial Production Methods: In industrial settings, the production of these glycosides is carried out in large reactors where glucose and fatty alcohols are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 120°C under reduced pressure (4.5-5.5 kPa) for approximately 3.5 hours. After the reaction, the mixture is neutralized with sodium carbonate, and excess alcohol is removed by distillation. The crude product is then bleached with hydrogen peroxide to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Surfactant in Chemical Reactions

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides serve as effective surfactants in various chemical processes. They enhance solubility and reaction rates by reducing surface tension, which is crucial in applications like emulsification and solubilization of hydrophobic compounds .

Biological Applications

These glycosides are employed in cell culture and molecular biology due to their mild and non-toxic nature. They facilitate the growth of cells in vitro, making them valuable in research settings.

Drug Delivery Systems

Research indicates that these compounds can form micelles that encapsulate hydrophobic drugs, improving their bioavailability. This property is particularly beneficial for developing drug delivery systems that require enhanced solubility for effective therapeutic outcomes .

Personal Care Products

This compound are widely used in personal care formulations such as shampoos, lotions, and cleansers due to their gentle nature and effective cleaning properties. They provide emulsifying and moisturizing benefits while being environmentally friendly .

Industrial Cleaning Agents

These compounds are utilized in industrial cleaning products due to their ability to break down oils and fats effectively while maintaining a low toxicity profile. Their biodegradability makes them suitable for environmentally conscious formulations .

Acute Toxicity Studies

Studies indicate that D-glucopyranose oligomers exhibit low acute oral and dermal toxicity:

Study TypeResult
Oral toxicity (rat)NOAEL > 1,000 mg/kg/day
Dermal sensitizationNot a sensitizer (guinea pig study)
Mutagenicity (Ames Test)Negative for mutagenic potential

These findings suggest that these compounds are safe for use in consumer products at typical concentrations .

Mechanism of Action

The primary mechanism of action of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides is their ability to reduce surface tension and enhance the solubility of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic alkyl chains aggregate in the center, and the hydrophilic glucose moieties face outward, interacting with water. This property makes them effective in cleaning and emulsifying applications.

Comparison with Similar Compounds

Key Properties :

  • Physical State : Colorless to light yellow liquid or milky white paste.
  • Solubility : Fully soluble in water, insoluble in common organic solvents.
  • pH : 11.5–12.5 (aqueous solution).
  • Surface Tension : 28–32 mN/m (1% solution), lower than traditional surfactants like sodium lauryl sulfate (SLS) .

Comparison with Similar Compounds

Structural and Functional Comparisons

C8-10-Alkyl Glycosides (CAS: 161074-97-1)

  • Alkyl Chain Length : Shorter chains (C8-10) result in higher water solubility but reduced micelle stability compared to C12-14 derivatives.
  • Foaming Capacity : C8-10 generates larger foam bubbles with lower stability, whereas C12-14 produces finer, longer-lasting foam due to stronger hydrophobic interactions .
  • Applications : Preferred in mild detergents and personal care products (e.g., baby shampoos) due to reduced skin irritation .

C10-16-Alkyl Glycosides (e.g., Coco Glucoside)

  • Alkyl Chain Distribution : Broader chain range (C10-16) provides balanced solubility and emulsification properties.
  • Performance : Superior emulsification in high-oil systems (e.g., cosmetic creams) but less effective in high-pH formulations compared to C12-14 .
  • Biodegradability : Comparable to C12-14 (>90% degradation) but may exhibit slower kinetics due to longer alkyl chains .

Lauryl Glucoside (C12-Alkyl Glycoside)

  • Specificity : Single C12 chain offers consistent foaming and cleansing performance, whereas the oligomeric C12-14 variant provides enhanced viscosity modulation in formulations .
  • Cost : Lauryl glucoside is 20–30% more expensive due to purification requirements, whereas C12-14 is cost-effective for industrial-scale production .

Performance Data Table

Property C12-14-Alkyl Glycosides C8-10-Alkyl Glycosides C10-16-Alkyl Glycosides Lauryl Glucoside (C12)
Foam Stability (1%) >300 s 120–180 s 200–250 s 280–320 s
CMC (mmol/L) 0.12 0.25 0.18 0.10
Skin Irritation None Mild None None
Biodegradability >90% in 28 days >95% in 28 days >90% in 28 days >90% in 28 days
pH Stability 2–14 4–12 3–13 2–14

Biological Activity

D-Glucopyranose, oligomeric, C12-14-alkyl glycosides, commonly referred to as alkyl polyglucosides (APGs), are non-ionic surfactants derived from natural sources. They are widely used in personal care products, household cleaners, and industrial applications due to their favorable environmental and toxicological profiles. This article delves into the biological activity of this compound, focusing on its safety, toxicity, and potential therapeutic applications.

This compound have a molecular formula that varies depending on the degree of polymerization and the specific alkyl chain length. The compound is characterized by its surfactant properties, which arise from the hydrophilic glucose units and hydrophobic alkyl chains.

Key Properties:

  • CAS Number: 157707-88-5
  • Molecular Weight: Variable based on oligomerization
  • Solubility: Readily soluble in water

Acute Toxicity

Studies indicate that D-glucopyranose oligomers exhibit low acute oral and dermal toxicity. In various studies involving different chain lengths (C10-C16), these compounds demonstrated no significant adverse effects at high doses:

Study TypeResult
Oral toxicity (rat)NOAEL > 1,000 mg/kg/day
Dermal sensitizationNot a sensitizer (guinea pig study)
Mutagenicity (Ames Test)Negative for mutagenic potential

The compound has been shown to be metabolized effectively in the body, leading to the formation of water-soluble substances that are readily excreted .

Chronic Toxicity

A 90-day oral toxicity study revealed a NOAEL of 250 mg/kg/day based on observed effects like hyperkeratosis in female rats. However, no significant adverse effects were noted at or above this limit dose . In developmental toxicity studies conducted on rats, no treatment-related effects were observed at doses up to 1,000 mg/kg/day .

Environmental Impact

D-Glucopyranose oligomers are considered biodegradable according to OECD guidelines. They demonstrate low bioaccumulation potential and minimal chronic toxicity to aquatic organisms. For instance:

OrganismEC50 (72h)Observations
Desmodesmus subspicatus> 10 mg/LGrowth rate inhibition
Daphnia magnaEC10 > 1 mg/LMinimal chronic toxicity

These findings suggest that APGs pose a low risk to aquatic ecosystems when used in consumer products .

Therapeutic Potential

Emerging research highlights the potential therapeutic applications of D-glucopyranose oligomers. Their surfactant properties may enhance drug delivery systems and improve the solubility of poorly soluble compounds. Additionally, their antimicrobial properties have been explored:

  • Antimicrobial Activity: Studies indicate that APGs can inhibit the growth of various pathogens due to their ability to disrupt microbial cell membranes.

Case Studies

  • Dermatological Applications:
    A study explored the use of APGs in formulations for sensitive skin. Results indicated improved skin tolerance and reduced irritation compared to traditional surfactants.
  • Cosmetic Formulations:
    Research demonstrated that incorporating D-glucopyranose oligomers into shampoos and body washes enhances foaming properties while maintaining mildness on the skin.

Q & A

Q. What are the optimal synthetic routes for producing D-glucopyranose, oligomeric, C12-14-alkyl glycosides, and how do yield and purity vary with reaction conditions?

The compound is typically synthesized via acid-catalyzed glycosidation of glucose with C12-14 fatty alcohols. A reusable catalyst (e.g., sulfonic acid resins) can achieve yields >150% under controlled conditions (60–80°C, 4–6 hours). Purity depends on post-reaction purification steps, such as vacuum distillation to remove unreacted alcohols . Enzymatic routes using glucosidases are emerging but face challenges in scalability and cost .

Q. How can the oligomeric structure and alkyl chain distribution of C12-14-alkyl glycosides be characterized experimentally?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation. Mass spectrometry (LC-MS) identifies oligomer distribution (e.g., degree of polymerization), while Gas Chromatography (GC) quantifies alkyl chain lengths (C12 vs. C14). For crystallinity analysis, X-ray Diffraction (XRD) is used, though the compound often exhibits amorphous behavior .

Q. What are the key physicochemical properties influencing its surfactant behavior in aqueous systems?

The compound exhibits low surface tension (~30 mN/m) and critical micelle concentrations (CMC) in the range of 0.1–1.0 g/L. Its hydrophile-lipophile balance (HLB) varies with alkyl chain length (C12-14), impacting foaming and emulsification. Solubility in water is pH-dependent, with optimal performance in neutral to slightly alkaline conditions (pH 6–8) .

Advanced Research Questions

Q. How do discrepancies in toxicological data (e.g., skin sensitization vs. irritation) impact safety assessments for lab handling?

While skin sensitization studies show negative results (no structural alerts or GHS classification), the compound is classified as a skin irritant (EU H315) and highly eye-irritating (EU H318). Researchers must reconcile these findings: irritation may arise from residual fatty alcohols or pH extremes (pH 11.5–12.5 in commercial formulations). Mitigation includes using personal protective equipment (PPE) and neutralization during experimental preparation .

Q. What methodologies validate the environmental persistence and biodegradability of C12-14-alkyl glycosides in aquatic systems?

OECD 301 tests (e.g., 301-D and 301-E) demonstrate >80% biodegradation within 28 days, meeting the 10-day window criterion for "readily biodegradable" classification. However, acute aquatic toxicity (LC50: 20–101 ppm for Daphnia and fish) necessitates ecotoxicological risk assessments in wastewater treatment models. Advanced studies use isotope tracing (14C-labeled compounds) to monitor degradation pathways .

Q. How do formulation synergies with ionic/nonionic surfactants affect colloidal stability, and what analytical tools quantify these interactions?

The compound synergizes with sodium lauryl sulfate (SLS) and cocamidopropyl betaine, enhancing micelle stability via charge neutralization. Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) characterize micelle size and morphology. Phase diagrams constructed using titration methods (e.g., conductivity vs. concentration) identify optimal mixing ratios .

Q. What are the challenges in scaling enzymatic synthesis routes for oligomeric alkyl glycosides, and how can reaction by-products be minimized?

Enzymatic routes face low conversion rates (<50%) due to substrate inhibition and enzyme denaturation. Strategies include immobilizing glucosidases on silica supports and using deep eutectic solvents (DES) to stabilize intermediates. By-products like alkyl polyglucosides are mitigated via membrane filtration or gradient elution in chromatography .

Contradictions and Data Gaps

  • Ecotoxicity vs. Biodegradability : While the compound is readily biodegradable, its moderate acute aquatic toxicity (EC50: 20 ppm for Daphnia) suggests a need for site-specific risk assessments in ecosystems with high surfactant loading .
  • Synthetic Yield Claims : Some studies report yields >150%, likely due to unreacted alcohol inclusion. Rigorous quantification via GC-MS is advised to avoid overestimation .

Methodological Recommendations

  • Toxicology : Use reconstructed human epidermis (RhE) models for irritation testing to reduce animal studies .
  • Environmental Fate : Apply quantitative structure-activity relationship (QSAR) models to predict chronic toxicity for regulatory compliance .

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